![molecular formula C9H20N4O2S B2435227 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione CAS No. 1369028-84-1](/img/structure/B2435227.png)
2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione, also known as Metformin, is a widely used oral hypoglycemic drug for the treatment of type 2 diabetes. It was first synthesized in 1922, and its use as an antidiabetic agent was discovered in the 1950s. Since then, it has become one of the most commonly prescribed drugs for the treatment of type 2 diabetes.
Scientific Research Applications
1. Synthetic Transformations and Biological Activities
2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1¹⁶,2,5-thiadiazolidine-1,1-dione and its derivatives have been explored in various synthetic transformations, leading to compounds with diverse biological activities. For instance, studies have shown the synthesis of novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with significant antibacterial and antifungal activities, especially those with pyridine or piperazine moieties (Mohanty et al., 2015).
2. Anticonvulsant Properties
Research has also been conducted on derivatives of 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1¹⁶,2,5-thiadiazolidine-1,1-dione for their potential anticonvulsant properties. For example, a study on new 1,3‐substituted pyrrolidine‐2,5‐dione derivatives as potential anticonvulsant agents demonstrated promising results in acute models of seizures in mice (Rybka et al., 2017).
3. Antimicrobial Activity
There is considerable interest in the antimicrobial properties of 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1¹⁶,2,5-thiadiazolidine-1,1-dione derivatives. Studies have synthesized various derivatives showing notable antibacterial and antifungal activities. These include compounds like 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which have shown good activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
4. Potential Antiviral Activities
Some derivatives of 2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1¹⁶,2,5-thiadiazolidine-1,1-dione have been explored for their antiviral activities. For instance, certain diketopiperazine derivatives isolated from marine-derived actinomycetes showed modest antivirus activity against influenza A virus (Wang et al., 2013).
5. Material Sciences and Organic Crystal Engineering
This compound and its derivatives have also found applications in material sciences and organic crystal engineering. For example, a study on organic crystal engineering with 1,4-piperazine-2,5-diones has indicated their unique applications as acceptors for organic anions or metal cations (Weatherhead-Kloster et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative effects against various human cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their antiproliferative effect .
Biochemical Pathways
Pharmacokinetics
The compound’s lipophilicity, which influences its ability to diffuse into cells, is a critical factor affecting its bioavailability .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activities.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-methyl-5-(2-piperazin-1-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2S/c1-11-6-8-13(16(11,14)15)9-7-12-4-2-10-3-5-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFGSGYIIUJRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2435145.png)
![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)
![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)
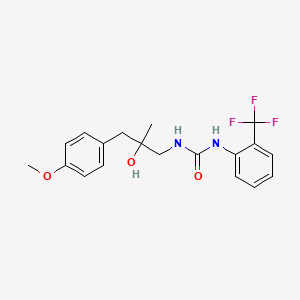
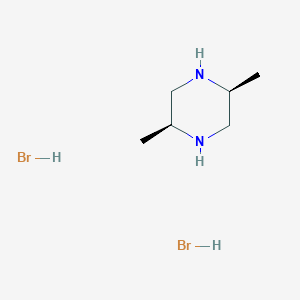
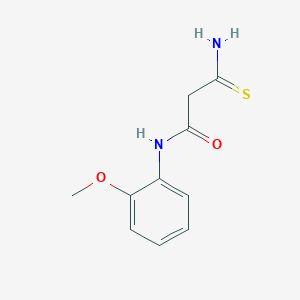
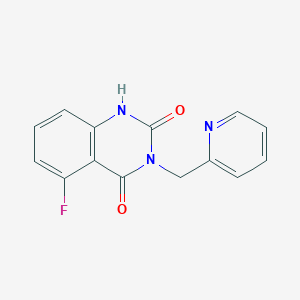
![2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B2435157.png)
![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate](/img/structure/B2435159.png)
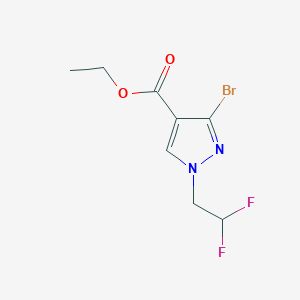
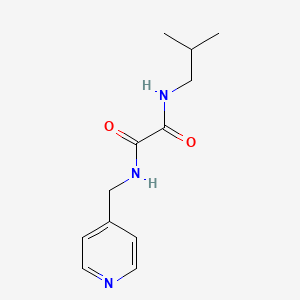
![N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2435164.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide](/img/structure/B2435165.png)
![3-(2-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2435167.png)